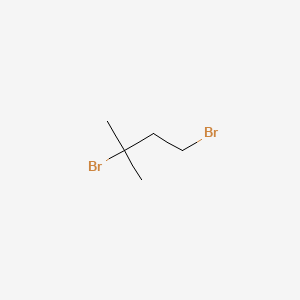

1,3-Dibromo-3-methylbutane

描述

属性

IUPAC Name |

1,3-dibromo-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-5(2,7)3-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJFMQSXQQUJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179203 | |

| Record name | Butane, 1,3-dibromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24443-15-0 | |

| Record name | Butane, 1,3-dibromo-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024443150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,3-dibromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-3-methylbutane can be synthesized through the bromination of 3-methyl-1-butene. The reaction involves the addition of bromine (Br₂) to the double bond of 3-methyl-1-butene, resulting in the formation of this compound. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and 3-methyl-1-butene in large reactors, with careful control of reaction conditions to ensure high yield and purity of the product .

化学反应分析

Types of Reactions: 1,3-Dibromo-3-methylbutane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), leading to the formation of alcohols or ethers.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in polar solvents like ethanol or water.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed:

Substitution: Alcohols or ethers depending on the nucleophile used.

Elimination: Alkenes such as 3-methyl-1-butene.

科学研究应用

1,3-Dibromo-3-methylbutane is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound is used in the development of new drugs and medicinal compounds.

Material Science: It is utilized in the preparation of polymers and other advanced materials

作用机制

The mechanism of action of 1,3-dibromo-3-methylbutane in chemical reactions involves the interaction of the bromine atoms with nucleophiles or bases. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with a hydrogen atom to form a double bond .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

The following compounds are key structural analogs of 1,3-dibromo-3-methylbutane, differing in halogen placement, branching, or halogen type:

Table 1: Comparative Data of this compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₅H₁₀Br₂ | ~230 | Not provided | Bromines at C1 and C3; methyl at C3 |

| 1,2-Dibromo-3-methylbutane | C₅H₁₀Br₂ | 229.942 | 10288-13-8 | Vicinal bromines (C1 and C2) |

| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.05 | 107-82-4 | Single bromine at C1; mono-substituted |

| 1-Bromo-3,3-dimethylbutane | C₆H₁₃Br | 165.071 | 1647-23-0 | Dimethyl at C3; increased branching |

| 1-Iodo-3-methylbutane | C₅H₁₁I | 198.045 | Not provided | Iodine substituent at C1 |

Key Comparative Analysis

Reactivity in Elimination and Substitution Reactions

- 1,2-Dibromo-3-methylbutane : Vicinal bromines facilitate elimination reactions (e.g., dehydrohalogenation to form alkenes) due to the proximity of halogens. This contrasts with this compound, where bromines are separated by a methyl-bearing carbon, favoring substitution reactions (e.g., SN2 mechanisms) .

- 1-Bromo-3-methylbutane: As a mono-halogenated compound, it undergoes substitution more readily than dibromo analogs but lacks the steric and electronic effects of a second bromine .

Steric and Branching Effects

- 1-Bromo-3,3-dimethylbutane : The dimethyl group at C3 introduces significant steric hindrance , reducing nucleophilic attack rates compared to this compound. This branching also lowers boiling points due to decreased molecular surface area .

Halogen-Specific Properties

- 1-Iodo-3-methylbutane : The iodine atom’s larger size and weaker C–I bond (vs. C–Br) enhance its leaving-group ability in substitution reactions. However, it is less thermally stable than brominated analogs .

Physical Properties

- Molecular Weight and Boiling Points : Heavier halogens (e.g., iodine in 1-iodo-3-methylbutane) increase molecular weight, correlating with higher boiling points. For example, this compound (MW ~230) has a higher boiling point than 1-bromo-3-methylbutane (MW 151) .

生物活性

1,3-Dibromo-3-methylbutane (DBMB) is a halogenated organic compound with the molecular formula . It exhibits a range of biological activities that have been the subject of various studies. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 229.94 g/mol

- Density : 1.69 g/cm³

- Flash Point : >110 °C (230 °F)

- CAS Number : 24443-15-0

- IUPAC Name : this compound

Biological Activity Overview

This compound has been studied for its potential biological effects, particularly in the context of its halogenated structure which can influence its reactivity and interactions with biological systems.

The biological activity of DBMB can be attributed to several mechanisms:

- Reactivity with Nucleophiles : The bromine atoms in DBMB can act as leaving groups in nucleophilic substitution reactions, which can modify biological molecules such as proteins and nucleic acids.

- Antimicrobial Properties : Some studies suggest that halogenated compounds, including dibromides, exhibit antimicrobial activity. This may be due to their ability to disrupt cellular membranes or interfere with metabolic processes.

Antimicrobial Activity

A study conducted by researchers at the University of California explored the antimicrobial properties of various dibromo compounds, including DBMB. The results indicated that DBMB demonstrated significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, suggesting potent antimicrobial effects.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 5 | E. coli |

| This compound | 10 | S. aureus |

Cytotoxicity Studies

Another significant aspect of DBMB's biological activity is its cytotoxicity. A study published in the Journal of Organic Chemistry evaluated the cytotoxic effects of various dibrominated compounds on human cancer cell lines. The findings revealed that DBMB exhibited a dose-dependent cytotoxic effect on HeLa cells (cervical cancer), with an IC50 value of approximately 15 µM.

Summary of Findings

The biological activity of this compound is characterized by:

- Antimicrobial Properties : Effective against common bacterial strains.

- Cytotoxic Effects : Demonstrates potential as an anticancer agent with significant cytotoxicity against cancer cell lines.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 1,3-dibromo-3-methylbutane, and how do they influence its reactivity in organic synthesis?

- Answer : The compound (CAS 107-82-4) is a brominated alkane with a molecular weight of 229.95 g/mol. Its branched structure (3-methylbutane backbone with Br at positions 1 and 3) creates steric hindrance, affecting nucleophilic substitution reactions. The electronegativity of bromine increases electrophilicity at the β-carbon, making it reactive in elimination or alkylation reactions. Key properties include boiling point (~175–180°C) and solubility in non-polar solvents, critical for designing solvent systems. Characterization via H NMR typically shows distinct splitting patterns for methyl and adjacent protons .

Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?

- Answer : Two primary methods are:

- Radical Bromination : Reaction of 3-methyl-1-butene with HBr under UV light, though regioselectivity may vary due to competing pathways.

- Electrophilic Addition : Bromination of 3-methyl-1-butyne followed by hydrogenation. Challenges include controlling diastereomer formation and side reactions like over-bromination. Optimizing stoichiometry and reaction time is essential to maximize yield .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Due to its corrosive and potentially toxic nature, use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. No ecological toxicity data is available, so dispose of waste as halogenated organic waste. Store in cool, dry conditions away from oxidizers. Institutional guidelines for hazardous chemicals should supersede general advice .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound via radical bromination?

- Answer : Low yields often arise from competing polymerization or incomplete bromination. Strategies include:

- Temperature Control : Maintain 40–60°C to balance reaction rate and side-product formation.

- Catalyst Screening : Use AIBN (azobisisobutyronitrile) as a radical initiator at 0.5–1 mol%.

- Solvent Selection : Non-polar solvents (e.g., CCl) improve bromine solubility. Post-reaction purification via fractional distillation enhances purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do they resolve structural ambiguities?

- Answer :

- H NMR : Distinct signals for methyl groups (δ ~1.0–1.2 ppm) and Br-adjacent CH protons (δ ~3.4–3.6 ppm). Coupling constants () help distinguish between stereoisomers.

- GC-MS : Confirms molecular ion peak (m/z 230) and fragmentation patterns (e.g., loss of Br).

- IR Spectroscopy : C-Br stretches (~500–600 cm) validate bromine presence. Cross-referencing with computational models (e.g., PubChem data) resolves ambiguities .

Q. How can contradictory literature data on the reactivity of this compound in SN2 reactions be reconciled?

- Answer : Discrepancies often stem from solvent polarity or steric effects. For example:

- Polar Aprotic Solvents (e.g., DMF): Favor SN2 mechanisms but may be hindered by the compound’s bulky structure.

- Steric Maps : Computational modeling (e.g., QSPR) predicts reactivity based on substituent spatial arrangement. Experimental validation via kinetic studies under controlled conditions is critical .

Q. What strategies are effective in utilizing this compound as a precursor for synthesizing cyclobutane derivatives?

- Answer : The compound’s vicinal dibromide structure enables ring-closing via alkene metathesis or Ullmann coupling . Key steps:

- Dehydrohalogenation : Generate diene intermediates using strong bases (e.g., KOtBu).

- Photochemical Cyclization : UV irradiation induces [2+2] cycloaddition to form strained cyclobutanes. Characterization via X-ray crystallography confirms ring geometry .

Methodological Considerations

Q. How should researchers document and address batch-to-batch variability in this compound synthesis?

- Answer : Maintain detailed logs of reaction parameters (temperature, catalyst load, solvent purity). Use QC tools:

- HPLC-PDA : Quantify purity (>98% for reproducible results).

- Karl Fischer Titration : Monitor moisture content, which impacts bromination efficiency. Statistical analysis (e.g., ANOVA) identifies significant variability sources .

Q. What computational tools aid in predicting the environmental fate of this compound given limited ecotoxicity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。